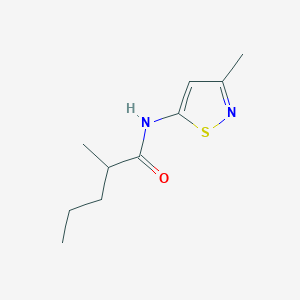
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Méthodes De Préparation
The synthesis of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation techniques, which offer eco-friendly and rapid synthesis .
Analyse Des Réactions Chimiques
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.
Medicine: Thiazole-based compounds have been investigated for their neuroprotective, anti-inflammatory, and analgesic effects.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, they may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways . The exact mechanism of action for this compound would depend on its specific structure and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
What sets this compound apart is its unique structure, which may confer distinct biological activities and potential applications
Propriétés
Numéro CAS |
63169-62-0 |
|---|---|
Formule moléculaire |
C10H16N2OS |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
2-methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-7(2)10(13)11-9-6-8(3)12-14-9/h6-7H,4-5H2,1-3H3,(H,11,13) |
Clé InChI |
JBTNYAFVVDGTMF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)NC1=CC(=NS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


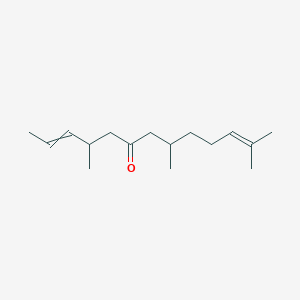
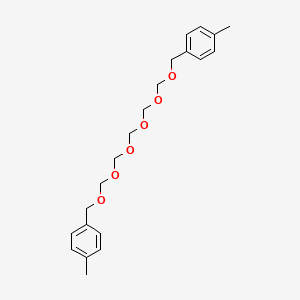
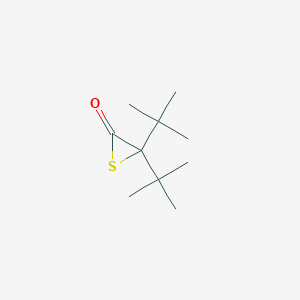

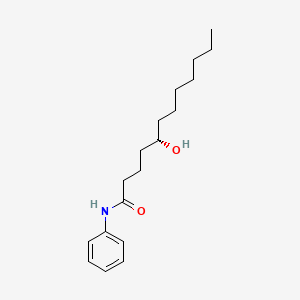
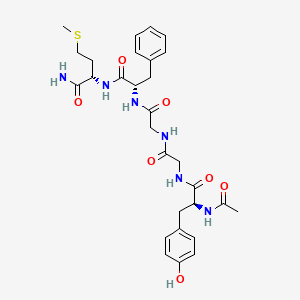

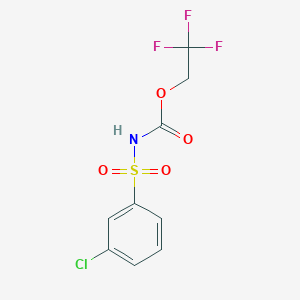


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)


![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
